trans-4-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid
Overview
Description
trans-4-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid: is a complex organic compound that features an indole moiety, a cyclohexane ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes in the presence of an acid catalyst . The cyclohexane ring can be introduced through a series of reactions involving cyclohexanone and appropriate reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
trans-4-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The indole moiety can participate in electrophilic substitution reactions, often using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions typically involve controlled temperatures, solvents like toluene or acetonitrile, and catalysts such as palladium or platinum .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
trans-4-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of trans-4-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The indole moiety can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The compound may also interfere with cellular pathways, affecting processes such as cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and cyclohexane carboxylic acids, such as:
Indole-3-acetic acid: A plant hormone with similar structural features.
Cyclohexanecarboxylic acid: A simpler analog used in various chemical applications.
Uniqueness
trans-4-({[(6-chloro-1H-indol-1-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid is unique due to its combination of an indole moiety with a cyclohexane ring and a carboxylic acid group. This structural complexity allows for diverse chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4-[[[2-(6-chloroindol-1-yl)acetyl]amino]methyl]cyclohexane-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c19-15-6-5-13-7-8-21(16(13)9-15)11-17(22)20-10-12-1-3-14(4-2-12)18(23)24/h5-9,12,14H,1-4,10-11H2,(H,20,22)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKDTIRPSSFLPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CNC(=O)CN2C=CC3=C2C=C(C=C3)Cl)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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